molecular formula C7H15NO2 B1608912 Methyl 2-amino-3,3-dimethylbutanoate CAS No. 3850-31-5

Methyl 2-amino-3,3-dimethylbutanoate

Cat. No.: B1608912
CAS No.: 3850-31-5
M. Wt: 145.2 g/mol
InChI Key: WCYLIGGIKNKWQX-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry

The significance of Methyl 2-amino-3,3-dimethylbutanoate in organic and medicinal chemistry stems primarily from its identity as a sterically hindered amino acid ester. The incorporation of such unnatural amino acids into peptide chains is a widely used strategy to create peptidomimetics with enhanced properties. Peptides are of great interest as potential therapeutics due to their high specificity and biological activity; however, their application is often limited by poor stability against enzymatic degradation and low bioavailability. The bulky tert-butyl group of the tert-leucine moiety in this compound provides a steric shield, which can protect the adjacent peptide bonds from cleavage by proteases. This increased stability can lead to a longer half-life in biological systems, a desirable trait for drug candidates.

In the realm of organic synthesis, this compound is a valuable chiral precursor. bldpharm.com Chiral building blocks are essential for the asymmetric synthesis of enantiomerically pure compounds, which is a critical consideration in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. The defined stereochemistry of chiral this compound can be transferred to more complex target molecules, guiding the formation of new stereocenters in a predictable manner. This is particularly important in the construction of complex natural products and novel therapeutic agents where precise control of the three-dimensional architecture is paramount for biological function.

Scope and Objectives of Research on this compound

The research involving this compound and its derivatives is multifaceted, with objectives spanning from fundamental synthetic methodology to the development of novel therapeutics.

Another key research direction is the application of this compound in the synthesis of non-peptidic small molecule therapeutics. As a chiral building block, it serves as a starting point for the synthesis of complex molecules with multiple stereocenters. The objective here is to leverage the existing chirality of the molecule to develop efficient and stereoselective synthetic routes to new drug candidates. This can significantly reduce the complexity and cost of synthesizing enantiomerically pure compounds.

Furthermore, research is focused on developing new synthetic methods that utilize sterically hindered amino acid esters like this compound. The steric bulk that makes these compounds valuable can also present challenges in chemical reactions, particularly in peptide coupling steps where the formation of amide bonds can be slow and inefficient. google.com Therefore, a significant area of research is dedicated to developing novel coupling reagents and reaction conditions that can overcome this steric hindrance, enabling the efficient incorporation of these bulky amino acids into growing peptide chains.

Table 2: Related Research Areas and Objectives
Research AreaKey Objectives
Peptidomimetics To design and synthesize peptides with enhanced stability, bioavailability, and therapeutic efficacy by incorporating sterically hindered amino acids. nih.gov
Asymmetric Synthesis To utilize this compound as a chiral precursor for the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients.
Drug Discovery To explore the potential of derivatives of this compound as novel therapeutic agents in various disease areas.
Synthetic Methodology To develop new and efficient methods for the synthesis of sterically hindered amino acid esters and their incorporation into larger molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(8)6(9)10-4/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYLIGGIKNKWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397035
Record name methyl 2-amino-3,3-dimethylbutanoate
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-31-5
Record name Methyl-DL-tert-leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003850315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-amino-3,3-dimethylbutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL DL-TERT-LEUCINATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Methyl 2 Amino 3,3 Dimethylbutanoate and Its Stereoisomers

Asymmetric Synthesis Approaches

The creation of enantiomerically pure forms of Methyl 2-amino-3,3-dimethylbutanoate, such as the (S)- or (R)-enantiomer, is crucial for its use in stereospecific applications. Asymmetric synthesis is paramount in achieving high enantiopurity. rsc.org

Enantioselective transformations are designed to selectively produce one enantiomer over the other. Key strategies include enzymatic resolution and dynamic kinetic resolution.

One prominent method involves the enzymatic resolution of a racemic precursor. For instance, D-tert-leucine can be prepared through the enzymatic hydrolysis of (±)-N-acetyl-tert-leucine chloroethyl ester. researchgate.net A protease from Bacillus licheniformis (Alcalase®) selectively catalyzes the hydrolysis of the N-acetylated L-enantiomer, leaving the D-enantiomer of the ester untouched. The unreacted ester can then be isolated and hydrolyzed under acidic conditions to yield optically pure D-tert-leucine, which is subsequently esterified to Methyl (R)-2-amino-3,3-dimethylbutanoate. This enzymatic process is noted for its high selectivity under mild conditions. researchgate.net

Another powerful approach is dynamic kinetic resolution (DKR). A patented method describes the synthesis of L-tert-leucine starting from a pentafluorophenol-(dibenzyl amino) ester. google.com In this process, a chiral PPY-type nitroxide catalyst facilitates a reaction that resolves the racemic starting material, leading to a single desired stereoisomer with very high enantioselectivity. The resulting product is then deprotected via catalytic hydrogenation to yield L-tert-leucine, which can be converted to its methyl ester. This DKR method provides both high yield and exceptional enantiomeric excess (ee). google.com

Table 1: Comparison of Enantioselective Synthesis Pathways for tert-Leucine Precursors

Method Key Reagent/Catalyst Substrate Product Yield Enantiomeric Excess (ee) Reference
Enzymatic Resolution Alcalase® Protease (±)-N-acetyl-tert.leucine (B10760876) chloroethyl ester D-tert-leucine 80.6% 98.5% researchgate.net
Dynamic Kinetic Resolution Chiral PPY Nitroxide Pentafluorophenol-(dibenzyl amino) ester L-tert-leucine >78% >99.5% google.com

Chiral auxiliaries and catalysts are fundamental tools for directing the stereochemical outcome of a reaction. numberanalytics.com A leading methodology for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases. nih.govehu.es

In this approach, a chiral auxiliary, often a tridentate ligand derived from an amino acid, is complexed with a Ni(II) ion and a glycine (B1666218) Schiff base. This forms a stable, planar complex that effectively blocks one face of the glycine carbanion. mdpi.com Subsequent alkylation of this complex occurs with high diastereoselectivity, as the electrophile can only approach from the unshielded face. After the alkylation step, the complex is disassembled, typically with acid, to release the desired α-amino acid and recover the chiral auxiliary. This method has been successfully applied to the synthesis of various tailor-made amino acids. nih.govmdpi.com

Beyond their use in Ni(II) complexes, derivatives of tert-leucine itself are employed as chiral catalysts. For example, L-tert-leucine-derived phosphonium (B103445) salts have been developed as effective catalysts for the kinetic resolution of axially chiral biphenols, achieving excellent enantioselectivities. acs.org This demonstrates the broader utility of the tert-leucine scaffold in designing chiral catalysts for asymmetric transformations.

Table 2: Examples of Chiral Ligands in Ni(II) Complex Mediated Amino Acid Synthesis

Chiral Ligand Type Reaction Type Base Diastereoselectivity (dr) Reference
(R)-Hamari Ligand Benzylthiomethylation NaH 84.3:15.7 nih.gov
(S)-Soloshonok Ligand Trifluoromethylation DBU 15/85/0/0 nih.gov

Conventional Synthetic Routes and Optimization Strategies

Conventional synthesis of this compound typically involves the direct esterification of tert-leucine. These methods are straightforward and effective, especially when an enantiomerically pure starting amino acid is already available.

A common and traditional method is the Fischer-Speier esterification, where the amino acid is heated at reflux in methanol (B129727) in the presence of a strong acid catalyst. Thionyl chloride (SOCl₂) is frequently used as it reacts with methanol to generate HCl in situ, which acts as the catalyst. chemicalbook.com This procedure drives the reaction to completion and typically results in the hydrochloride salt of the amino acid methyl ester in high yield. chemicalbook.com

An operationally simpler and milder alternative involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govmdpi.com In this one-pot procedure, TMSCl is added to a suspension of the amino acid in methanol. The reaction is generally complete after stirring at room temperature, and the product is isolated by simply evaporating the volatiles. This method avoids the harsh conditions of refluxing acid and is compatible with a wide range of amino acids, offering good to excellent yields. nih.govmdpi.com The convenience and mild conditions of the TMSCl/MeOH system represent a significant optimization over older, more strenuous methods. mdpi.com

Table 3: Comparison of Conventional Esterification Methods for tert-Leucine

Method Reagents Conditions Product Form Yield Reference
Thionyl Chloride L-tert-leucine, SOCl₂, Methanol Reflux, 16 hours Hydrochloride Salt ~100% chemicalbook.com
Trimethylchlorosilane Amino Acid, TMSCl, Methanol Room Temperature Hydrochloride Salt Good to Excellent nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Enzymatic synthesis is a cornerstone of green chemistry. rsc.org The use of enzymes, as seen in the resolution of tert-leucine precursors, offers several advantages over traditional chemical catalysts. researchgate.net Reactions are typically run in aqueous media under mild temperature and pH conditions, reducing energy consumption and avoiding the need for harsh or toxic reagents. Enzymes are biodegradable and highly specific, leading to cleaner reaction profiles with fewer byproducts. researchgate.net

Furthermore, the evolution of conventional methods towards milder conditions aligns with green chemistry goals. The use of the TMSCl/methanol system for esterification is a step forward from methods requiring reflux and strong acids like sulfuric acid or gaseous HCl. mdpi.com This room-temperature process simplifies the procedure, reduces energy input, and involves a more convenient workup, thereby minimizing waste. nih.govmdpi.com The pursuit of catalyst-free reactions in environmentally benign solvents like water represents a significant goal in the green synthesis of related heterocyclic compounds, and these principles guide future optimizations in amino acid synthesis. researchgate.net

Chemical Reactivity and Derivatization Strategies of Methyl 2 Amino 3,3 Dimethylbutanoate

Amination Reactions and Amino Group Functionalization

The primary amino group of Methyl 2-amino-3,3-dimethylbutanoate is a key site for a variety of functionalization reactions, allowing for the introduction of diverse substituents. These modifications are crucial for altering the molecule's physical, chemical, and biological properties.

One of the most common transformations is N-acylation , where the amino group reacts with an acylating agent, such as an acid chloride or anhydride, to form an amide. For instance, the acetylation of leucine (B10760876), a structurally similar amino acid, can significantly alter its biological transport mechanisms. researchgate.netutdallas.edu This suggests that N-acetylation of this compound would proceed readily to yield N-acetyl-methyl 2-amino-3,3-dimethylbutanoate.

Another important functionalization is N-alkylation , which involves the introduction of alkyl groups to the nitrogen atom. General methods for the N-alkylation of amino acids often involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. numberanalytics.com More advanced catalytic strategies for the direct N-alkylation of unprotected amino acids using alcohols have also been developed, offering a more sustainable approach. numberanalytics.com These methods can be applied to this compound to produce a range of N-alkylated derivatives.

Esterification and Transesterification Reactions of the Carboxylate Moiety

The methyl ester of this compound can be synthesized from the parent amino acid, tert-leucine, through various esterification methods. A common laboratory-scale procedure involves the reaction of the amino acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. researchgate.netvanderbilt.edu The use of trimethylchlorosilane in methanol has been reported as a mild and efficient method for the esterification of various amino acids, yielding the corresponding methyl ester hydrochlorides in good yields. vanderbilt.edu

The carboxylate moiety can also undergo transesterification , where the methyl group is exchanged for a different alkyl group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. nih.govresearchgate.netyoutube.com For example, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would lead to the formation of Ethyl 2-amino-3,3-dimethylbutanoate. The efficiency of transesterification can be influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. libretexts.org

Formation of N-Substituted and N,N-Disubstituted Derivatives

The amino group of this compound can be readily converted into a wide array of N-substituted and N,N-disubstituted derivatives. These modifications are fundamental in peptide synthesis and for creating novel compounds with tailored properties.

N-monosubstituted derivatives are commonly prepared through reactions such as N-acylation and N-alkylation as previously mentioned. For example, the reaction with methyl chloroformate can yield N-methoxycarbonyl-L-tert-leucine, a valuable intermediate. vanderbilt.edu

N,N-disubstituted derivatives can be synthesized through exhaustive alkylation of the primary amine. This typically requires harsher reaction conditions or more reactive alkylating agents. Direct N-alkylation methods using alcohols and a ruthenium catalyst have been shown to produce N,N-dialkylated amino acids. numberanalytics.com

The following table provides examples of reagents that can be used to generate N-substituted derivatives of this compound, based on general reactions for amino acids.

Desired DerivativeReagent ClassSpecific Example
N-AcetylAcid AnhydrideAcetic Anhydride
N-BenzoylAcid ChlorideBenzoyl Chloride
N-MethylAlkyl HalideMethyl Iodide
N,N-DiethylAlcohol (with catalyst)Ethanol
N-tert-Butoxycarbonyl (Boc)Carbamate Protecting GroupDi-tert-butyl dicarbonate

C-C Bond Forming Reactions at the Alpha-Carbon

The formation of a new carbon-carbon bond at the alpha-carbon of this compound represents a powerful strategy for creating more complex and sterically hindered amino acid derivatives. This transformation is typically achieved through the generation of an enolate intermediate. youtube.comyoutube.com

The alpha-proton of the ester is acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. vanderbilt.eduyoutube.com This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new C-C bond at the alpha-position. youtube.comlibretexts.orgyoutube.comyoutube.com

For example, the enolate of this compound could be reacted with methyl iodide to yield Methyl 2-amino-2,3,3-trimethylbutanoate. The success of this alkylation is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. researchgate.netpressbooks.pubnumberanalytics.com Primary alkyl halides are generally preferred as secondary and tertiary halides are more prone to elimination side reactions. youtube.com

The following table outlines the general steps and reagents for the alkylation of the alpha-carbon of this compound.

StepDescriptionReagents
1Enolate FormationStrong, non-nucleophilic base (e.g., LDA) in an aprotic solvent (e.g., THF) at low temperature.
2C-C Bond FormationAlkyl halide (e.g., CH₃I, CH₃CH₂Br).
3WorkupAqueous workup to quench the reaction and isolate the product.

Applications of Methyl 2 Amino 3,3 Dimethylbutanoate As a Chiral Building Block

Precursor in Peptide and Peptidomimetic Synthesis

As an amino acid ester, Methyl 2-amino-3,3-dimethylbutanoate is a fundamental component in the construction of peptide chains. nih.gov Peptidomimetics are compounds designed to replicate the structure and function of natural peptides but with improved stability and bioavailability, often overcoming limitations like susceptibility to protease degradation. nih.gov The unique structure of the tert-leucine scaffold is particularly useful in this area.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides in a controlled, stepwise manner on a solid polymer support. nih.gov In this process, amino acid derivatives like this compound (typically after N-protection with a group like Fmoc or Boc) are sequentially coupled to a growing peptide chain anchored to the resin.

The core cycle of SPPS involves:

Deprotection: Removal of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide.

Activation & Coupling: The incoming N-protected amino acid ester is activated using a coupling reagent and then reacted with the newly freed N-terminus of the peptide chain.

Washing: The solid support is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

The bulky tert-butyl group of the tert-leucine moiety can present a steric challenge, sometimes requiring optimized coupling conditions or more potent activating agents to ensure efficient reaction.

Table 1: Common Reagents in Solid-Phase Peptide Synthesis

Reagent TypeExamplesPurpose
Coupling Agents HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. nih.govmdpi.com
N-Protecting Groups Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-Butoxycarbonyl)Temporarily block the N-terminus of the amino acid to prevent self-polymerization and control the reaction sequence. nih.gov
Deprotection Reagents Piperidine (for Fmoc), Trifluoroacetic Acid (TFA) (for Boc)Selectively remove the N-protecting group to allow the next amino acid to be coupled.
Resins Wang Resin, Rink Amide Resin, Merrifield ResinThe solid support onto which the first amino acid is anchored and the peptide chain is built. mdpi.com

The tert-leucine scaffold is a critical component in several potent protease inhibitors used as antiviral drugs. researchgate.netresearchgate.net Its bulky, hydrophobic side chain can effectively occupy large, nonpolar pockets in the active site of an enzyme, leading to strong binding and inhibition. This makes it a key precursor for active pharmaceutical ingredients, particularly those targeting viral proteases like those found in HIV and Hepatitis C. researchgate.netresearchgate.net

A notable example is in the development of peptidomimetic inhibitors for the SARS-CoV-2 3CL protease (3CL^pro^). In one synthetic approach, N-Boc-l-tert-leucine is coupled with another cyclic amine fragment. nih.gov This initial coupling is followed by hydrolysis of the resulting ester and subsequent coupling to a final fragment to generate the target inhibitor. nih.gov This multi-step synthesis highlights how the tert-leucine unit is strategically incorporated to build a complex molecule designed to fit precisely into an enzyme's active site.

Table 2: Examples of Marketed Protease Inhibitors Incorporating a tert-Leucine Moiety

Drug NameTarget VirusTherapeutic UseRole of tert-Leucine Moiety
Atazanavir HIVAnti-HIV treatmentServes as a key chiral building block for the inhibitor scaffold. researchgate.netresearchgate.net
Telaprevir Hepatitis C Virus (HCV)Anti-HCV treatmentActs as a crucial precursor in the synthesis of the active pharmaceutical ingredient. researchgate.net
Boceprevir Hepatitis C Virus (HCV)Anti-HCV treatmentThe tert-leucine structure is integral to the inhibitor's interaction with the protease. researchgate.net
Nirmatrelvir SARS-CoV-2Anti-COVID-19 treatment (component of Paxlovid)The L-tert-leucine component is a key chiral building block of this protease inhibitor. researchgate.net

Chiral Synthon in Asymmetric Catalysis

A chiral synthon is a building block used to introduce a specific stereocenter into a target molecule. This compound and its parent acid are widely used for this purpose, particularly in the field of asymmetric organocatalysis. researchgate.net The compound's rigid and sterically demanding tert-butyl group is highly effective at inducing high levels of enantioselectivity in chemical reactions. researchgate.net

Derivatives of tert-leucine are used to create a variety of chiral catalysts:

Phosphonium (B103445) Salts: L-tert-leucine-derived phosphonium bromides have been synthesized and evaluated as catalysts. acs.org These catalysts can create a "semi-enclosed chiral cavity" that selectively recognizes one enantiomer of a substrate over another, enabling processes like kinetic resolution. acs.org

Organocatalysts: The tert-leucine structure is frequently used as a template for organocatalysts due to its combination of a hydrophobic, bulky side chain and functional groups (amine and acid) that can be readily modified. researchgate.net

Ligand Design for Metal-Mediated Transformations

In addition to organocatalysis, the tert-leucine scaffold is a precursor for sophisticated chiral ligands used in metal-catalyzed asymmetric reactions. The amino acid ester is chemically transformed into a larger molecule that can coordinate with a transition metal, forming a chiral catalyst complex. This complex then mediates a reaction, transferring its "handedness" to the product molecules.

Key examples include:

Phosphinooxazoline (PHOX) Ligands: L-tert-leucine serves as a key precursor in the synthesis of chiral PHOX ligands, such as (S)-tert-butylPHOX. sigmaaldrich.com These ligands are highly effective in a range of metal-catalyzed reactions, including asymmetric hydrogenations and allylic alkylations.

Chiral Copper(II) Polymers: L-tert-leucine has been used to synthesize chiral copper(II) polymers. These metal-organic structures can act as catalysts for the kinetic resolution of secondary alcohols through acylation, demonstrating a direct application in a metal-mediated process. sigmaaldrich.com

Table 3: Ligands and Catalysts Derived from the tert-Leucine Scaffold

Ligand/Catalyst TypeMetal Complexed With (Example)ApplicationReference
Phosphinooxazoline (PHOX) LigandsPalladium, IridiumAsymmetric allylic alkylation, hydrogenation sigmaaldrich.com
Chiral Copper(II) PolymersCopperKinetic resolution of secondary alcohols sigmaaldrich.com
Peptide-Phosphonium Salts(Metal-free)Oxidative kinetic resolution of biphenols acs.org

Structural Contribution in Scaffold Design and Structure Activity Relationship Sar Studies

The Methyl 2-amino-3,3-dimethylbutanoate Moiety in Synthetic Cannabinoid Receptor Agonists (SCRAs)

The this compound group, particularly its L-enantiomer (L-tert-leucinate), has become a frequently utilized "head" group in the modular structure of modern synthetic cannabinoid receptor agonists. acs.org These SCRAs are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid type 1 (CB₁) and type 2 (CB₂) receptors. nih.gov However, unlike the partial agonism of Δ⁹-THC, many SCRAs containing the this compound moiety exhibit potent, high-efficacy agonism, a characteristic that has been linked to their significant physiological effects. nih.gov

The incorporation of this bulky amino acid ester into SCRA scaffolds, such as in compounds like MDMB-FUBINACA and 5F-MDMB-PICA, has been a key development in the evolution of these synthetic drugs. nih.govacs.org Its presence is instrumental in optimizing the interaction with the cannabinoid receptors, leading to compounds with high binding affinity and functional activity.

As with many biologically active molecules, the stereochemistry of the this compound moiety plays a pivotal role in its pharmacological activity. The chiral center at the alpha-carbon of the amino acid dictates the spatial arrangement of the substituents, which in turn affects the molecule's ability to bind effectively to its receptor.

Research has consistently demonstrated that the cannabinoid activity of SCRAs incorporating this amino acid ester resides predominantly in the (S)-enantiomer. nih.gov This stereochemical preference is a clear indication of a specific and optimized interaction with the binding pocket of the cannabinoid receptors. Studies comparing the enantiomers of various carboxamide-type synthetic cannabinoids have shown that the (S)-enantiomers possess significantly greater potency at both CB₁ and CB₂ receptors compared to their (R)-enantiomer counterparts. acs.orglookchem.com For instance, the EC₅₀ values of the (S)-enantiomers for the CB₁ receptors have been found to be approximately five times lower than those of the corresponding (R)-enantiomers, signifying a much stronger effect at a lower concentration. acs.org In some cases, the (R)-enantiomer, such as in (R)-MDMB-FUBICA, may even lack activity at the CB₁ receptor while retaining some agonist function at the CB₂ receptor. acs.org This highlights the critical importance of the stereospecificity for achieving high efficacy at the CB₁ receptor, which is primarily responsible for the psychoactive effects of these compounds. The synthesis of these compounds often starts from the naturally abundant L-form of the amino acid to produce the desired (S)-enantiomer. nih.gov

CompoundEnantiomerReceptorEC₅₀ (nM)Comment
MDMB-FUBICA(S)CB₁Significantly more potentThe (S)-enantiomer shows much higher potency at the CB₁ receptor compared to the (R)-enantiomer, which is largely inactive at this receptor. acs.org
MDMB-FUBICA(R)CB₁Lacks activity
Carboxamide-type SCRAs (general)(S)CB₁~5x lower than (R)A general trend observed across several carboxamide-type SCRAs where the (S)-enantiomer is consistently more potent. acs.org
Carboxamide-type SCRAs (general)(R)CB₁-

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For SCRAs, systematic modifications of the molecular scaffold have revealed key insights into the role of the this compound moiety.

A pivotal finding in the SAR of modern SCRAs is the dramatic increase in efficacy conferred by the tert-leucinate group compared to other amino acid esters like valinate or phenylalaninate. google.com For example, the simple addition of a single methyl group to the head moiety of 5F-MMB-PICA (which contains a valine-derived group) to form 5F-MDMB-PICA (containing the tert-leucine-derived group) results in a drastic increase in both the efficacy and potency of the compound. acs.org This phenomenon, sometimes referred to as "superagonism," is attributed to the enhanced interactions of the bulkier tert-leucinate group with key residues within the CB₁ receptor binding pocket. google.com

Studies comparing series of SCRAs with varying amino acid head groups have consistently shown that tert-leucine derivatives (like MDMB and ADB analogues) are the most potent ligands for both CB₁ and CB₂ receptors. google.com For instance, within a series of indole-based SCRAs, the tert-leucinate derivative displayed the highest CB₁ affinity (pKi = 8.18), which was significantly higher than the corresponding valine (pKi = 6.80) and phenylalanine (pKi = 7.07) derivatives. google.com This trend in potency (tert-leucine > phenylalanine > valine) underscores the importance of the steric bulk and lipophilicity of the head group in optimizing receptor interaction.

Compound SeriesAmino Acid MoietyCB₁ Receptor Affinity (pKi)
Indole-based SCRAstert-Leucinate (e.g., MDMB-analogue)8.18 ± 0.11
Phenylalaninate (e.g., MPP-analogue)7.07 ± 0.09
Valinate (e.g., MMB-analogue)6.80 ± 0.14

Role in Other Pharmacologically Relevant Scaffolds

While the most prominent and well-documented application of this compound in medicinal chemistry is within the field of synthetic cannabinoid research, its utility is not exclusively confined to this area. The unique steric and electronic properties of the tert-leucine scaffold make it a valuable building block in the synthesis of other pharmacologically relevant molecules.

One notable example of its use outside of cannabinoid research is in the development of antagonists for the orexin-1 receptor. google.com The orexin (B13118510) system is involved in regulating various physiological functions, including wakefulness, appetite, and reward. As such, orexin receptor antagonists are being investigated for the treatment of conditions like insomnia and anxiety. In the synthesis of novel orexin-1 receptor inhibitors, (S)-methyl 2-amino-3,3-dimethylbutanoate hydrochloride has been utilized as a key starting material or intermediate. google.com It is reacted with other chemical moieties to construct the final, more complex molecule designed to selectively block the orexin-1 receptor. This application demonstrates the versatility of the this compound scaffold as a chiral building block for creating structurally diverse compounds with potential therapeutic applications in different areas of pharmacology.

Advanced Analytical Characterization of Methyl 2 Amino 3,3 Dimethylbutanoate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2-amino-3,3-dimethylbutanoate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group will exhibit a sharp singlet, integrating to nine protons. The methoxy (B1213986) group of the ester will also appear as a singlet, integrating to three protons. The alpha-proton, adjacent to the amino group, will present as a singlet, and the protons of the amino group itself will typically appear as a broad singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. Key expected chemical shifts would include signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the alpha-carbon, the carbonyl carbon of the ester, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.0~27
C(CH₃)₃-~35
CH-NH₂~3.5~60
C=O-~175
O-CH₃~3.7~52
NH₂Broad singlet, variable-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with very high accuracy, allowing for the unambiguous determination of its molecular formula. For this compound (C₇H₁₅NO₂), the expected exact mass is approximately 145.1103 g/mol . chemicalbook.comnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for amino acid esters include the loss of the alkoxy group from the ester and cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound, characteristic fragments would likely include the loss of the methoxy group (-OCH₃) and the loss of the entire ester functional group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bonds.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300-3500 (two bands for primary amine)
Ester (C=O)Stretching1735-1750
C-OStretching1000-1300
C-H (alkane)Stretching2850-2960

Chromatographic Methods for Enantiomeric Purity and Separation

As a chiral compound, the separation and quantification of the individual enantiomers of this compound are critical. Chromatographic techniques are the primary methods used to achieve this.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of tert-leucine derivatives has been successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose. For instance, N-protected derivatives of tert-leucine have been resolved on phases like Chiralcel OD and Chiralpak AD. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like heptane (B126788) and an alcohol such as ethanol (B145695) or isopropanol, is crucial for achieving optimal separation. nih.gov The development of an efficient chiral HPLC method for α-amino acid esters often involves derivatization to enhance detection and enantioselectivity. nih.gov

Table 3: Example Chiral HPLC Conditions for Separation of tert-Leucine Derivatives

Parameter Condition
Chiral Stationary PhaseAmylose or Cellulose-based (e.g., Chiralpak® series)
Mobile PhaseHeptane/Isopropanol or Hexane/Ethanol mixtures
DetectionUV-Vis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of chiral amino acid esters, but it typically requires a derivatization step to increase the volatility of the compound. sigmaaldrich.comnist.gov Common derivatization reagents for amino acids include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or a two-step process involving esterification followed by acylation. sigmaaldrich.comnih.gov

After derivatization, the now volatile derivatives can be separated on a chiral capillary column within the gas chromatograph. The mass spectrometer then serves as a detector, providing both quantitative information and mass spectral data to confirm the identity of the eluting compounds. The fragmentation patterns of the derivatized enantiomers are identical, but their retention times on the chiral column will differ, allowing for their separation and quantification.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

The determination of the solid-state structure and absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. Single-crystal X-ray diffraction stands as the definitive method for achieving this, offering unambiguous proof of the spatial arrangement of atoms within a crystal lattice and establishing the absolute stereochemistry of a chiral center.

In the context of this compound derivatives, a notable example is the crystallographic analysis of a peptide-phosphonium salt catalyst incorporating an L-tert-leucine moiety. This complex, identified as catalyst P6 in a study on enantioselective synthesis, provides a valuable model for understanding the structural characteristics of tert-leucine derivatives. acs.org The research focused on the synthesis of axially chiral biphenols, utilizing the defined stereochemistry of the catalyst to induce asymmetry. acs.org

The crystal structure of this L-tert-leucine derivative was determined to elucidate the catalyst's chiral cavity, which is responsible for its stereoselective recognition of substrates. acs.org The analysis confirmed the absolute configuration of the chiral centers and revealed the intricate network of non-covalent interactions that govern the molecule's conformation in the solid state. acs.org

The single-crystal X-ray diffraction data for the L-tert-leucine-derived phosphonium (B103445) salt provides precise details about its solid-state conformation. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2344865, offers a comprehensive view of the molecule's structural parameters. acs.org

Below is a summary of the key crystallographic data for this derivative:

Parameter Value
Chemical Formula C₅₃H₇₉N₂O₅PSi₂⁺ · Br⁻ · CH₂Cl₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 14.1234(3)
b (Å) 20.4567(4)
c (Å) 22.5678(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 6512.3(2)
Z 4
Calculated Density (g/cm³) 1.204
Temperature (K) 100

Data sourced from a study on enantioselective synthesis and the Cambridge Crystallographic Data Centre. acs.org

The orthorhombic crystal system and the chiral space group P2₁2₁2₁ are characteristic of enantiomerically pure chiral compounds. The unit cell dimensions define the repeating unit of the crystal lattice. The absolute configuration of the L-tert-leucine residue within the catalyst was confirmed through this crystallographic analysis, which is crucial for understanding its role in inducing stereoselectivity in chemical reactions. acs.org The precise bond lengths and angles within the tert-leucine fragment of the molecule, as determined by this study, provide a foundational understanding of the conformational preferences of this amino acid derivative in a solid-state, multi-component system.

Computational Chemistry and Theoretical Studies of Methyl 2 Amino 3,3 Dimethylbutanoate

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), offer profound insights into the molecular properties of Methyl 2-amino-3,3-dimethylbutanoate at the electronic level. These methods are foundational for predicting the molecule's geometry, stability, and reactivity.

Electronic Structure and Reactivity Predictions

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to obtain optimized geometry and electronic properties. The presence of the electron-donating amino group and the electron-withdrawing ester group, along with the bulky tert-butyl group, creates a unique electronic environment.

Table 7.1: Representative Calculated Electronic Properties of this compound

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates regions susceptible to electrophilic attack (primarily the nitrogen atom).
LUMO Energy1.8 eVIndicates regions susceptible to nucleophilic attack (primarily the carbonyl carbon).
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability and low reactivity for the isolated molecule.
Dipole Moment2.1 DReflects the molecule's overall polarity, influencing its solubility and intermolecular interactions.
Mulliken Charge on N-0.85 eQuantifies the electron-rich nature of the amino group, a primary site for protonation and hydrogen bonding.
Mulliken Charge on Carbonyl C+0.70 eHighlights the electrophilic character of the ester carbonyl carbon.

Note: These values are representative and would be specifically calculated in a dedicated DFT study.

From these properties, reactivity descriptors can be derived. The molecule's primary nucleophilic site is the lone pair on the nitrogen atom of the amino group, making it a target for alkylation or acylation reactions. The most electrophilic site is the carbonyl carbon of the ester group, which is susceptible to nucleophilic attack, potentially leading to hydrolysis or amidation. The bulky tert-butyl group provides significant steric hindrance around the chiral center, which can influence the stereochemical outcome of reactions.

Spectroscopic Property Simulations

QM calculations are also invaluable for predicting spectroscopic properties, which aids in the experimental characterization of the molecule.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) spectra to confirm the molecular structure.

Table 7.2: Representative Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
N-H (Amino)Symmetric Stretch~3400
N-H (Amino)Asymmetric Stretch~3500
C-H (Alkyl)Stretch2900-3000
C=O (Ester)Stretch~1735
C-O (Ester)Stretch1150-1250
N-H (Amino)Scissoring~1600

Note: These are typical frequency ranges and would be precisely calculated in a computational study.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can also calculate NMR chemical shifts (¹H and ¹³C) with a good degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This is particularly useful for assigning peaks in complex experimental spectra and for distinguishing between different conformers or isomers.

Molecular Dynamics and Conformational Analysis

The three-dimensional shape and flexibility of this compound are crucial for its interactions with other molecules. The presence of a bulky tert-butyl group adjacent to the chiral center imposes significant conformational constraints. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of the molecule over time.

MD simulations model the atoms as spheres and the bonds as springs, using a force field (e.g., AMBER, CHARMM) to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing the molecule's dynamic behavior and preferred conformations.

A key aspect of the conformational analysis of this molecule would be the study of the dihedral angles along the Cα-Cβ bond and the Cα-C(O) bond. The rotation around the Cα-Cβ bond is particularly restricted due to the steric clash between the amino and ester groups and the large tert-butyl group.

Table 7.3: Key Dihedral Angles and Potential Conformational States

Dihedral AngleDescriptionPredicted Stable Conformations (degrees)
φ (Phi): O=C-Cα-NRotation around the C-Cα bond~ -40°, ~ +140°
ψ (Psi): C-Cα-N-HRotation around the Cα-N bond~ -60°, ~ +60°, 180°
χ1 (Chi1): N-Cα-Cβ-CγRotation around the Cα-Cβ bondHighly restricted, likely a single low-energy well

Note: The specific angles represent potential energy minima that would be identified through detailed conformational searches and MD simulations.

MD simulations would also reveal how the molecule's conformation changes in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. This information is critical for understanding its behavior in different reaction conditions or biological environments.

Docking and Molecular Recognition Studies

While there are no specific docking studies published for isolated this compound, its prevalence in pharmacologically active molecules, such as synthetic cannabinoids, indicates its importance in molecular recognition. kyushu-u.ac.jp In these larger molecules, the tert-leucine methyl ester moiety often occupies a specific pocket within a protein's binding site.

A hypothetical docking study could explore how this compound itself might interact with a protein active site. For example, one could dock it into the active site of a protease or a receptor where amino acid recognition is key. The process would involve:

Preparing the 3D structure of the ligand (this compound) and the protein receptor.

Using a docking program (e.g., AutoDock, Glide) to systematically place the ligand in the binding site and score the different poses based on a scoring function that estimates the binding affinity.

Analyzing the top-ranked poses to identify key intermolecular interactions.

Table 7.4: Hypothetical Docking Results into a Representative Enzyme Active Site

ParameterResultInterpretation
Docking Score-6.5 kcal/molIndicates a favorable, albeit moderate, binding affinity.
Key Interactions
Hydrogen BondAmino group (donor) with Aspartate side chain (acceptor)A crucial electrostatic interaction anchoring the ligand.
Hydrogen BondCarbonyl oxygen (acceptor) with a backbone amide (donor)Further stabilizes the ligand in the binding pocket.
Hydrophobic Interactionstert-Butyl group with a hydrophobic pocket (e.g., Leucine (B10760876), Valine residues)A major contributor to binding affinity due to the large, nonpolar nature of the tert-butyl group.

Note: This table is a hypothetical representation of a docking study to illustrate the types of interactions that would be analyzed.

Such studies are crucial for rational drug design. By understanding how this fundamental building block interacts with biological targets, medicinal chemists can design more potent and selective drugs. The steric bulk of the tert-butyl group can be exploited to achieve selectivity for a specific receptor subtype or to modulate the pharmacokinetic properties of a drug.

Emerging Research Avenues and Future Perspectives for Methyl 2 Amino 3,3 Dimethylbutanoate

Novel Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of Methyl 2-amino-3,3-dimethylbutanoate is crucial for its broader application. Traditional methods for the esterification of amino acids, such as the use of thionyl chloride in methanol (B129727), are effective but can be harsh. chemicalbook.commdpi.com A more convenient and milder approach involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to produce a series of amino acid methyl ester hydrochlorides in good to excellent yields. mdpi.com

A significant area of research is the development of asymmetric synthetic routes to obtain enantiomerically pure (R)- and (S)-Methyl 2-amino-3,3-dimethylbutanoate. One promising strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. These complexes can undergo diastereoselective alkylation, and subsequent hydrolysis yields the desired α-amino acid with high enantiomeric excess. While this has been demonstrated for a variety of tailor-made amino acids, its specific application to the large-scale synthesis of this compound is an active area of investigation.

Enzymatic methods are also gaining traction for the synthesis of chiral amino acids due to their high selectivity and mild reaction conditions. chemicalbook.com For instance, a novel leucine (B10760876) dehydrogenase from Exiguobacterium sibiricum has been characterized and used for the production of L-tert-leucine from its corresponding keto-acid, trimethylpyruvic acid. nih.gov This enzymatic reductive amination, coupled with a formate (B1220265) dehydrogenase for cofactor regeneration, has shown high conversion rates and product concentrations, laying the groundwork for the large-scale biocatalytic production of the parent amino acid, which can then be esterified to yield the desired methyl ester. nih.gov

Expanding Scope of Chemical Applications

The unique steric bulk of the tert-butyl group in this compound makes it a valuable building block in medicinal chemistry and peptide synthesis. The incorporation of its parent amino acid, tert-leucine, into peptides can induce specific secondary structures and increase resistance to enzymatic degradation. This has been explored in the design of subtype-selective and biased CB2 receptor agonists with potential neuroprotective effects, where the conformational restriction imposed by the tert-leucine moiety was hypothesized to enhance selectivity. acs.org

Furthermore, derivatives of L-tert-leucine are being investigated as chiral auxiliaries and ligands in asymmetric catalysis. For example, L-tert-leucine-derived phosphonium (B103445) bromides have been evaluated as catalysts in the enantioselective synthesis of axially chiral biphenols. acs.org Although these initial studies showed moderate enantioselectivity, they highlight the potential for developing more efficient catalysts based on this scaffold. The ester functionality of this compound provides a convenient handle for its incorporation into more complex chiral ligands.

The development of novel analytical methods for the chiral separation of amino acid esters, including tert-leucine methyl ester, is also an expanding area. nih.govnih.gov Micellar electrokinetic chromatography (MEKC) using cyclodextrin (B1172386) derivatives as chiral selectors has been shown to be an effective technique for this purpose. nih.gov

Advanced Materials and Nanoscience Integration

The integration of chiral molecules like this compound into advanced materials and nanoscience is a nascent but promising field of research. Amino acids are attractive building blocks for the construction of metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions through both their carboxylate and amino groups. While the direct use of this compound in MOF synthesis is not yet widely reported, the principles of using amino acids as linkers suggest its potential. The bulky tert-butyl group could lead to the formation of MOFs with unique pore structures and chiral environments, which could be exploited for applications in enantioselective separations and catalysis.

The functionalization of nanomaterials with chiral amino acid derivatives is another area of interest. The amino group of this compound could be used to anchor the molecule to the surface of nanoparticles, creating a chiral interface. Such functionalized nanoparticles could have applications in chiral recognition, sensing, and asymmetric catalysis. The inherent chirality and biocompatibility of amino acids make them appealing for these applications.

Challenges in Scalable Synthesis and Enantiopurity Control

Despite the promising applications, significant challenges remain in the scalable synthesis and control of enantiopurity for this compound. The synthesis of α,α-disubstituted α-amino acids, including the parent tert-leucine, is inherently challenging due to steric hindrance around the α-carbon. nih.gov This steric bulk can impede reaction rates and necessitate harsher reaction conditions, which can lead to side reactions and difficulties in purification, ultimately impacting the cost-effectiveness of large-scale production.

Controlling the enantiopurity of this compound is paramount for its applications in pharmaceuticals and asymmetric catalysis. While asymmetric synthesis methods are being developed, achieving high enantiomeric excess on an industrial scale can be difficult and expensive. Therefore, efficient methods for the resolution of racemic mixtures are crucial.

Several techniques are being explored for the chiral separation of amino acid esters:

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful analytical tool for determining enantiomeric purity and can also be used for preparative separations. yakhak.org

Enzymatic Resolution: Lipases have been successfully used for the kinetic resolution of racemic alcohols and amines. researchgate.netnih.gov This approach could be adapted for the enantioselective hydrolysis or acylation of racemic this compound.

Diastereomeric Salt Formation: The formation of diastereomeric complexes with a chiral resolving agent is a classical method for separating enantiomers. A novel approach utilizes PEGylated resolving agents that undergo temperature-assisted phase transition, simplifying the separation process. researchgate.net

Overcoming these challenges in scalable synthesis and enantiopurity control will be key to unlocking the full potential of this compound as a versatile chiral building block for a wide range of applications.

Q & A

Q. How is this compound utilized in synthesizing protein degradation agents like PROTACs?

  • Answer : The tert-leucine backbone provides a rigid, hydrophobic scaffold for E3 ligase recruitment. For example, (S)-configured this compound is coupled to VH032 via amide bonds, enabling proteasome-mediated target degradation. Key steps include Boc-deprotection (HCl/dioxane) and coupling with HATU/DIPEA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.